molecular formula C11H15BO4 B1335981 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde CAS No. 846023-58-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

Cat. No.: B1335981
CAS No.: 846023-58-3
M. Wt: 222.05 g/mol
InChI Key: YHEMDDZDHYKQGZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is an organoboron compound that features a furan ring substituted with a formyl group and a boronate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde typically involves the following steps:

  • Borylation of Furan-2-carbaldehyde: : The initial step involves the borylation of furan-2-carbaldehyde using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Furan-2-carbaldehyde+Bis(pinacolato)diboronPd catalyst, KOAcThis compound\text{Furan-2-carbaldehyde} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, KOAc}} \text{this compound} Furan-2-carbaldehyde+Bis(pinacolato)diboronPd catalyst, KOAc​this compound

  • Purification: : The crude product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reaction: Using larger reactors and optimizing the reaction conditions to ensure high yield and purity.

    Continuous flow synthesis: Implementing continuous flow techniques to enhance efficiency and scalability.

    Automated purification systems: Utilizing automated chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    This compound+Aryl halidePd catalyst, BaseBiaryl derivative\text{this compound} + \text{Aryl halide} \xrightarrow{\text{Pd catalyst, Base}} \text{Biaryl derivative} This compound+Aryl halidePd catalyst, Base​Biaryl derivative

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    This compoundOxidizing agent4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid\text{this compound} \xrightarrow{\text{Oxidizing agent}} \text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid} 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehydeOxidizing agent​4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid

  • Reduction: : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    This compoundNaBH44-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol\text{this compound} \xrightarrow{\text{NaBH}_4} \text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol} 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehydeNaBH4​​4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Biaryl derivatives: From Suzuki-Miyaura cross-coupling.

    Carboxylic acids: From oxidation reactions.

    Alcohols: From reduction reactions.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

    Catalysis: Acts as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond. This process involves several key steps:

    Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium catalyst.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond.

    Regeneration: The palladium catalyst is regenerated for further catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde lies in its furan ring, which imparts distinct electronic properties compared to benzene, thiophene, or pyridine rings. This difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-9(6-13)14-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMDDZDHYKQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393530
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846023-58-3
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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